molecular formula C13H10N4O B7815367 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline

2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B7815367
M. Wt: 238.24 g/mol
InChI Key: JWIQJDDQUASHKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMSO, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The pathways involved often include the modulation of signaling cascades and the inhibition of key enzymes critical for disease progression .

Properties

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c14-11-6-2-1-5-10(11)13-16-12(17-18-13)9-4-3-7-15-8-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIQJDDQUASHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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